

spectroscopic analysis for confirming the structure of Dimethyl 4-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dimethyl 4-hydroxyisophthalate

Cat. No.: B1293594 Get Quote

A Comparative Guide to the Spectroscopic Analysis of Dimethyl 4-hydroxyisophthalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of **Dimethyl 4-hydroxyisophthalate** against its structural isomers and a related compound. Detailed experimental protocols and a clear analytical workflow are presented to aid in the unambiguous identification and characterization of this compound.

Spectroscopic Data Comparison

The structural confirmation of an organic molecule like **Dimethyl 4-hydroxyisophthalate** relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure. Below is a comparative summary of the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for **Dimethyl 4-hydroxyisophthalate** and its alternatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are characteristic of the electronic environment and the proximity of other protons.



Compound	Aromatic Protons (δ, ppm, multiplicity, J in Hz)	Methoxyl Protons (δ, ppm, multiplicity)	Hydroxyl Proton (δ, ppm, multiplicity)
Dimethyl 4- hydroxyisophthalate	7.83 (d, J=8.5 Hz, 1H), 7.72 (d, J=2.5 Hz, 1H), 6.96 (dd, J=8.5, 2.5 Hz, 1H)[1]	3.90 (s, 3H), 3.86 (s, 3H)[1]	Variable
Dimethyl 5- hydroxyisophthalate	7.45 (s, 2H), 7.89 (s, 1H)[2]	3.68 (s, 6H)[2]	9.35 (br s, 1H)[2]
Dimethyl 2- hydroxyisophthalate	7.6-7.1 (m, 3H)	3.9 (s, 6H)	Variable
Dimethyl terephthalate	8.09 (s, 4H)[3]	3.94 (s, 6H)[3]	N/A

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

 13 C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift (δ) of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.



Compound	Aromatic Carbons (δ, ppm)	Carbonyl Carbons (δ, ppm)	Methoxyl Carbons (δ, ppm)
Dimethyl 4- hydroxyisophthalate	~160 (C-OH), ~134 (C-CO), ~132 (CH), ~120 (C-CO), ~118 (CH), ~116 (CH)	~168, ~166	~52
Dimethyl 5- hydroxyisophthalate	157.36 (C-OH), 131.15 (C-CO), 121.10 (CH), 120.50 (CH)[2]	165.85[2]	51.92[2]
Dimethyl 2- hydroxyisophthalate	~161 (C-OH), ~135 (CH), ~120 (CH), ~118 (CH), ~115 (C- CO)	~170, ~166	~53
Dimethyl terephthalate	134.08, 129.70[4]	166.43[4]	52.56[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.



Compound	O-H Stretch (cm ⁻¹)	C-H (sp²) Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)
Dimethyl 4- hydroxyisophthal ate	~3300-3500 (broad)	~3000-3100	~1720-1740	~1200-1300
Dimethyl 5- hydroxyisophthal ate	~3300-3500 (broad)	~3000-3100	~1720-1740	~1200-1300
Dimethyl 2- hydroxyisophthal ate	~3300-3500 (broad)	~3000-3100	~1720-1740	~1200-1300
Dimethyl terephthalate	N/A	~3000-3100	~1725	~1250

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Compound	Molecular Ion [M]+ (m/z)	Key Fragment Ions (m/z)
Dimethyl 4- hydroxyisophthalate	210	179 ([M-OCH ₃] ⁺), 151 ([M-COOCH ₃] ⁺), 121
Dimethyl 5- hydroxyisophthalate	210[2]	179 ([M-OCH ₃] ⁺), 151 ([M-COOCH ₃] ⁺), 121
Dimethyl 2- hydroxyisophthalate	210	179 ([M-OCH ₃] ⁺), 151 ([M-COOCH ₃] ⁺), 121
Dimethyl terephthalate	194	163 ([M-OCH ₃] ⁺), 135 ([M-COOCH ₃] ⁺), 103, 75

Experimental Protocols



Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrument Parameters:
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-5 seconds.
 - 13C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the TMS signal.

FT-IR Spectroscopy

· Sample Preparation:



- Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrument Parameters:
 - Spectrometer: Fourier-Transform Infrared Spectrometer.
 - Spectral range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.
- Data Acquisition: Record the spectrum and perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry

- Sample Introduction:
 - Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a gas chromatograph (GC-MS).
 - Electrospray Ionization (ESI): Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate) via direct infusion or through a liquid chromatograph (LC-MS).
- Instrument Parameters:
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - El Mode:
 - Ionization energy: 70 eV.

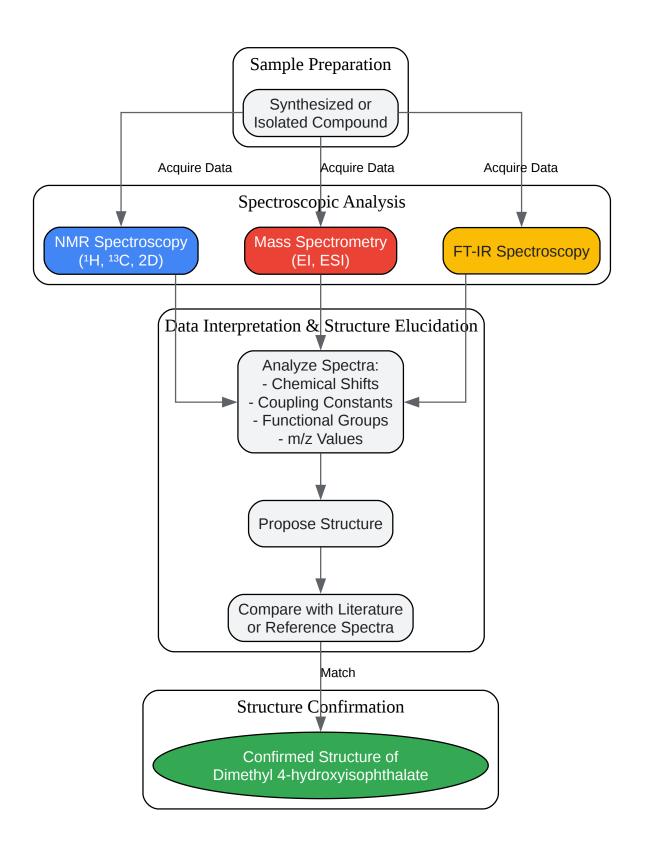


- ESI Mode:
 - Ionization mode: Positive or negative, depending on the analyte.
 - Capillary voltage: 3-5 kV.
 - Drying gas flow and temperature: Optimized for the specific instrument and solvent system.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of an organic compound like **Dimethyl 4-hydroxyisophthalate**.





Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Confirmation.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DIMETHYL 4-HYDROXYPHTHALATE(22479-95-4) 1H NMR spectrum [chemicalbook.com]
- 2. Dimethyl 5-hydroxyisophthalate | 13036-02-7 [chemicalbook.com]
- 3. Dimethyl terephthalate(120-61-6) 1H NMR [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [spectroscopic analysis for confirming the structure of Dimethyl 4-hydroxyisophthalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293594#spectroscopic-analysis-for-confirming-the-structure-of-dimethyl-4-hydroxyisophthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com